molecular formula C6H3Br2F2NO B11783099 2,4-Dibromo-6-(difluoromethoxy)pyridine

2,4-Dibromo-6-(difluoromethoxy)pyridine

Cat. No.: B11783099
M. Wt: 302.90 g/mol
InChI Key: YGYSXVLIFZAEHU-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-(difluoromethoxy)pyridine is an organic compound with the molecular formula C6H3Br2F2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms and a difluoromethoxy group attached to the pyridine ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-(difluoromethoxy)pyridine typically involves the bromination of pyridine derivatives. One common method is the bromination of 2,6-dibromopyridine with difluoromethoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or copper to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale bromination processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-(difluoromethoxy)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Organolithium compounds, Grignard reagents, palladium or copper catalysts.

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

Scientific Research Applications

2,4-Dibromo-6-(difluoromethoxy)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-(difluoromethoxy)pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to altered biochemical pathways. The difluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-4-(difluoromethoxy)pyridine
  • 2-Bromo-6-(difluoromethoxy)pyridine
  • 2,6-Dibromo-4-iodopyridine

Uniqueness

2,4-Dibromo-6-(difluoromethoxy)pyridine is unique due to the specific positioning of its bromine and difluoromethoxy groups. This unique structure imparts distinct chemical properties, making it more reactive in certain substitution and oxidation reactions compared to its analogs. Additionally, the presence of the difluoromethoxy group enhances its hydrophobic interactions, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C6H3Br2F2NO

Molecular Weight

302.90 g/mol

IUPAC Name

2,4-dibromo-6-(difluoromethoxy)pyridine

InChI

InChI=1S/C6H3Br2F2NO/c7-3-1-4(8)11-5(2-3)12-6(9)10/h1-2,6H

InChI Key

YGYSXVLIFZAEHU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1OC(F)F)Br)Br

Origin of Product

United States

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